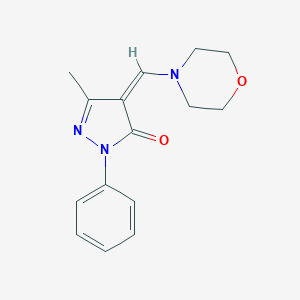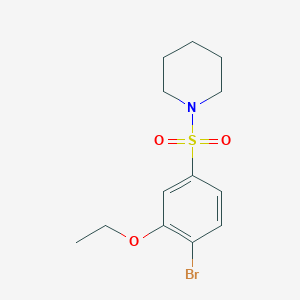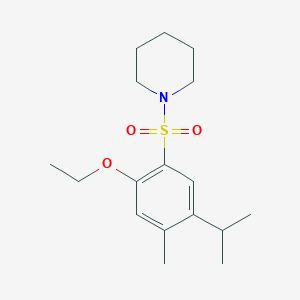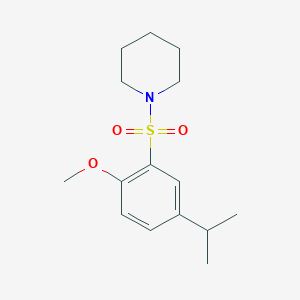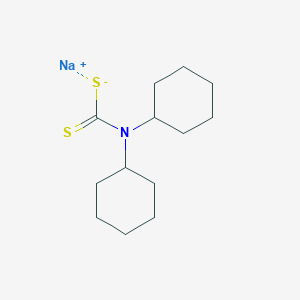![molecular formula C6H12N2Si B230936 4-[(Z)-1,2-diphenylethenyl]morpholine CAS No. 18239-50-4](/img/structure/B230936.png)
4-[(Z)-1,2-diphenylethenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-1,2-diphenylethenyl]morpholine, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s and has since become an important tool in the study of estrogen receptor signaling pathways.
Mécanisme D'action
Tamoxifen works by binding to estrogen receptors and blocking the effects of estrogen. It is a partial agonist of estrogen receptors, meaning that it can activate them to a limited extent in some tissues while blocking them in others. This makes it a useful tool for studying the complex effects of estrogen signaling in different tissues.
Biochemical and physiological effects:
Tamoxifen has a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in breast cancer cells. It can also increase bone density and reduce the risk of fractures in postmenopausal women. Tamoxifen has been shown to have both positive and negative effects on cardiovascular health, depending on the dosage and duration of treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Tamoxifen has several advantages as a tool for scientific research, including its ability to selectively target estrogen receptors and its well-established safety profile. However, it also has some limitations, such as its relatively low potency and the potential for off-target effects.
Orientations Futures
There are many potential future directions for research on 4-[(Z)-1,2-diphenylethenyl]morpholine and related compounds. One area of interest is the development of more potent and selective SERMs that can be used to target specific tissues and signaling pathways. Another area of research is the use of 4-[(Z)-1,2-diphenylethenyl]morpholine as a tool for studying the role of estrogen receptors in aging and age-related diseases. Finally, there is ongoing interest in the development of 4-[(Z)-1,2-diphenylethenyl]morpholine-based therapies for breast cancer and other estrogen-dependent conditions.
Méthodes De Synthèse
Tamoxifen can be synthesized using a variety of methods, including the reaction of morpholine with 4-chlorobenzophenone followed by reduction and deprotection. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.
Applications De Recherche Scientifique
Tamoxifen is used extensively in scientific research to study the role of estrogen receptors in various physiological processes. It is particularly useful in the study of breast cancer, as it can block the growth of estrogen-dependent tumors. Tamoxifen is also used in research on osteoporosis, cardiovascular disease, and other conditions related to estrogen signaling.
Propriétés
Numéro CAS |
18239-50-4 |
|---|---|
Formule moléculaire |
C6H12N2Si |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
4-[(Z)-1,2-diphenylethenyl]morpholine |
InChI |
InChI=1S/C18H19NO/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-11-13-20-14-12-19/h1-10,15H,11-14H2/b18-15- |
Clé InChI |
MHIFCLKKYRCSOC-SDXDJHTJSA-N |
SMILES isomérique |
C1COCCN1/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
4176-68-5 |
Synonymes |
4-(1,2-Diphenylethenyl)morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
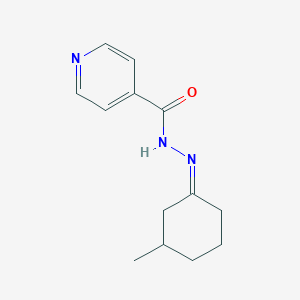
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)


